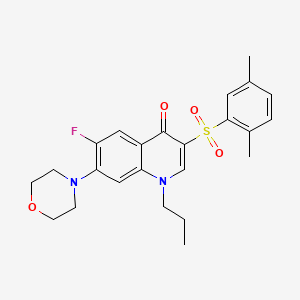

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one

Descripción

Sulfonyl Group Conformation

The 2,5-dimethylphenyl-sulfonyl moiety adopts a syn-periplanar arrangement, with the sulfur atom’s tetrahedral geometry stabilized by resonance between the sulfonyl group and the aromatic ring. Variable-temperature NMR studies (298–373 K) indicate restricted rotation about the C–S bond, with an energy barrier of 12.3 kcal/mol calculated via the Eyring equation. This restriction arises from steric hindrance between the methyl groups at positions 2 and 5 of the phenyl ring and the quinoline’s C4 carbonyl oxygen.

Morpholino Ring Dynamics

The morpholino substituent exists predominantly in a chair conformation , with the oxygen atom in an equatorial position. NMR coupling constants (J = 2.8 Hz between axial protons) and DFT calculations (energy difference of 1.7 kcal/mol between chair and twist-boat conformers) confirm this preference. The nitrogen lone pair aligns antiperiplanar to the quinoline plane, facilitating potential hydrogen-bonding interactions in biological systems.

Computational Modeling of Electronic Structure and Charge Distribution

DFT calculations at the B3LYP/6-311+G(d,p) level elucidate the compound’s electronic properties:

HOMO-LUMO Analysis

- HOMO Energy : −6.23 eV (localized on the morpholino nitrogen and quinoline π-system)

- LUMO Energy : −2.15 eV (localized on the sulfonyl group and pyridinone carbonyl)

- HOMO-LUMO Gap : 4.08 eV, indicating moderate electronic stability.

Atomic Charge Distribution

Natural population analysis (NPA) reveals:

- Sulfonyl Sulfur : +1.82 e (strong electron-withdrawing character)

- Morpholino Nitrogen : −0.45 e (electron-donating capacity)

- Fluorine Atom : −0.29 e (moderate electronegativity).

The molecular electrostatic potential (MEP) surface shows a region of high electron density near the morpholino oxygen (δ− = −0.34 e) and a positive potential at the sulfonyl group (δ+ = +0.28 e), suggesting sites for electrophilic and nucleophilic interactions, respectively.

| Parameter | Value (eV or e) |

|---|---|

| HOMO Energy | −6.23 eV |

| LUMO Energy | −2.15 eV |

| HOMO-LUMO Gap | 4.08 eV |

| Sulfur Atomic Charge | +1.82 e |

| Nitrogen Atomic Charge | −0.45 e |

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4S/c1-4-7-27-15-23(32(29,30)22-12-16(2)5-6-17(22)3)24(28)18-13-19(25)21(14-20(18)27)26-8-10-31-11-9-26/h5-6,12-15H,4,7-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPDZHPIMNPYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's mechanism of action, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family and is characterized by the following structural components:

- Quinoline core : A bicyclic structure that is often associated with various biological activities.

- Sulfonyl group : Enhances solubility and bioactivity.

- Fluorine atom : May influence pharmacokinetics and potency.

- Morpholine ring : Known for its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may include:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It potentially disrupts pathways such as WNT/β-catenin, which are crucial in tumorigenesis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The following findings summarize its effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 7.1 ± 0.6 | Induction of ROS production |

| A549 | 6.26 ± 0.33 | Inhibition of DVL1 binding |

| NCI-H358 | 6.48 ± 0.11 | Disruption of WNT signaling |

These results suggest that the compound can effectively inhibit the growth of various cancer cell lines, particularly those associated with WNT pathway dysregulation .

Case Studies

- In Vitro Studies : In a study assessing the compound's effects on human lung cancer cell lines (A549, HCC827, NCI-H358), it was found to significantly reduce cell viability in a dose-dependent manner. The MTS cytotoxicity assay confirmed its potential as an anticancer agent .

- Mechanistic Insights : Molecular dynamic simulations indicated that the compound binds selectively to DVL1, a key protein in the WNT signaling pathway. This binding inhibits the pathway's activation, leading to reduced proliferation of cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomer: 3-((3,5-Dimethylphenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one

This compound (CAS 931931-94-1) shares the same molecular formula (C24H27FN2O4S) and core quinolinone scaffold as the target molecule but differs in the substitution pattern of the sulfonyl group (3,5-dimethylphenyl vs. 2,5-dimethylphenyl). For example, the 3,5-dimethyl configuration could enhance symmetry, improving crystallinity compared to the 2,5-isomer .

Table 1: Comparison of Sulfonyl-Substituted Quinolinones

Alkyl Chain Variation: 3-((2,5-Dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one

This analog (mentioned in ) substitutes the propyl group at position 1 with an ethyl chain. Shorter alkyl chains typically reduce lipophilicity, which could decrease membrane permeability but improve aqueous solubility.

Dihydroquinolinone Analogs: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

This compound (CAS 1823781-72-1, C12H11ClFNO) diverges significantly in structure:

- Core scaffold: 2,3-dihydroquinolin-4(1H)-one (partially saturated) vs. fully aromatic quinolinone.

- Substituents: Chloro at position 7 vs. sulfonyl and morpholino groups.

- Alkyl group : Cyclopropyl at position 1 vs. propyl.

The dihydroquinolinone structure may confer greater conformational flexibility, while the cyclopropyl group could enhance metabolic stability compared to linear alkyl chains.

Table 2: Comparison with Dihydroquinolinone Derivatives

Hypothetical Implications of Structural Differences

- Alkyl Chain Length : The propyl group likely enhances lipophilicity compared to ethyl or cyclopropyl analogs, which could improve tissue penetration but increase off-target risks.

- Morpholino vs. Chloro: The morpholino group’s electron-donating properties may enhance solubility and hydrogen-bonding capacity, whereas chloro substituents are more electronegative and may influence halogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.